N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
his molecular structure features a pyrrolidine core substituted with various functional groups, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including amide coupling and functional group modifications. The presence of the methoxyethyl group enhances solubility and bioavailability, which is essential for therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines, particularly lung adenocarcinoma (A549 cells).
Table 1: Anticancer Activity of Related Pyrrolidine Derivatives
Compound | IC50 (µM) | Cell Line | Reference |
---|---|---|---|
Compound A | 15 | A549 (Lung Cancer) | |
Compound B | 10 | MCF7 (Breast Cancer) | |
This compound | TBD | TBD | TBD |
The anticancer activity is often assessed using the MTT assay, where cell viability post-treatment is measured. Preliminary data suggest that this compound may reduce cell viability significantly compared to standard chemotherapeutic agents like cisplatin.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against multidrug-resistant pathogens. Studies indicate that derivatives with similar structural motifs have shown efficacy against strains such as methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Antimicrobial Efficacy Against Resistant Strains
The minimum inhibitory concentration (MIC) is determined using standard broth dilution methods, showcasing the potential of this compound in treating infections caused by resistant bacteria.
The precise mechanism through which this compound exerts its effects remains under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in cancer cell proliferation and bacterial survival.
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- Case Study on Lung Cancer Treatment : A recent study utilized a derivative of this compound in vivo to evaluate its effectiveness in reducing tumor size in A549 xenograft models. Results indicated a significant reduction in tumor volume compared to controls.
- Antimicrobial Resistance : Another study focused on the efficacy of this compound against clinical isolates of MRSA, demonstrating a notable decrease in bacterial load in treated groups compared to untreated controls.
Eigenschaften
IUPAC Name |
N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-29-12-11-23-20(26)13-16-7-9-18(10-8-16)24-22(28)17-14-21(27)25(15-17)19-5-3-2-4-6-19/h2-10,17H,11-15H2,1H3,(H,23,26)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDQLVUOTPHBDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.